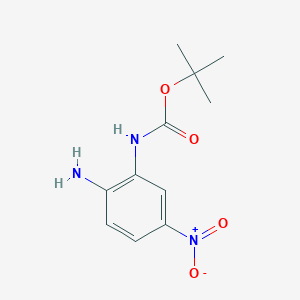![molecular formula C12H13NO B6334005 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole CAS No. 2364585-40-8](/img/structure/B6334005.png)
5-[3-(Propan-2-yl)phenyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nucleophilic substitution, elimination, and halogenation of alkane . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Thiophene derivatives, including oxazoles, have been investigated for their anti-inflammatory potential. The presence of the oxazole ring in 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole suggests that it may modulate inflammatory pathways. Researchers have explored its effects on cytokine production, leukocyte migration, and inhibition of pro-inflammatory enzymes. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Antifungal Properties
Thiophene-based compounds often exhibit antifungal activity. 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole could be a promising candidate in the fight against fungal infections. Researchers have studied its efficacy against various fungal strains, including dermatophytes and Candida species. Investigating its mode of action and optimizing its structure may lead to novel antifungal agents .
Antioxidant Effects
Oxazoles, due to their electron-rich heterocyclic rings, possess antioxidant properties. 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole may scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Anti-Cancer Potential
Thiophene derivatives have shown promise as anti-cancer agents. 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole could inhibit tumor cell growth, induce apoptosis, or interfere with angiogenesis. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Further studies are crucial to validate its therapeutic potential .
Kinase Inhibition
Thiophenes often interact with kinases, key enzymes involved in cell signaling pathways. 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole might selectively inhibit specific kinases, making it relevant for targeted therapies. Researchers have explored its kinase inhibitory activity, aiming to identify potential drug targets .
Material Science Applications
Beyond medicinal uses, thiophene derivatives find applications in material science. 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole could serve as a building block for organic semiconductors, conducting polymers, and optoelectronic devices. Its unique electronic properties make it valuable for designing novel materials .
Eigenschaften
IUPAC Name |
5-(3-propan-2-ylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-14-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPWIZYIUPQYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


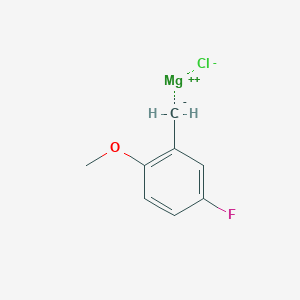
![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

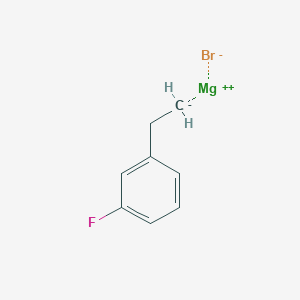
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)


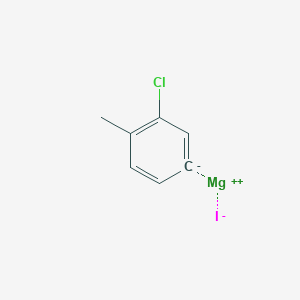
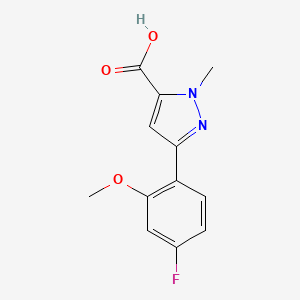
![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

